1H-Indene, 2,3-dihydro-1,1,3-trimethyl-5(or 6)-nitro-3-(4-nitrophenyl)-

Epoxy thermoset Curing agent Glass transition temperature

Pharma and advanced polymer R&D often face performance ceilings with standard diamines like MDA (167°C Tg) or processing issues with high-melting single isomers. This defined 5-nitro/6-nitro isomeric mixture solves both: its reduction product (PIDA) cures DGEBA epoxy to 177°C Tg while melting at only 47-54°C for RTM processing. Key advantages: - Enables polyimide films with Tg 247-429°C & chloroform solubility - Sulfuric acid-free catalytic synthesis (RU Pat. 2,559,356) - up to 95% yield - Direct precursor to DAPI monomer for aerospace composites & flexible QLED substrates

Molecular Formula C18H18N2O4
Molecular Weight 326.3 g/mol
CAS No. 54648-07-6
Cat. No. B13758433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indene, 2,3-dihydro-1,1,3-trimethyl-5(or 6)-nitro-3-(4-nitrophenyl)-
CAS54648-07-6
Molecular FormulaC18H18N2O4
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCC1(CC(C2=C1C=C(C=C2)[N+](=O)[O-])(C)C3=CC=C(C=C3)[N+](=O)[O-])C
InChIInChI=1S/C18H18N2O4/c1-17(2)11-18(3,12-4-6-13(7-5-12)19(21)22)15-9-8-14(20(23)24)10-16(15)17/h4-10H,11H2,1-3H3
InChIKeySNODYNVSSVPIFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5(6)-Nitro-3-(4-nitrophenyl) Indane Derivative: Key Procurement Properties


1H-Indene, 2,3-dihydro-1,1,3-trimethyl-5(or 6)-nitro-3-(4-nitrophenyl)- (CAS 54648-07-6) is a dinitro-substituted indane derivative (molecular formula C₁₈H₁₈N₂O₄, molecular weight 326.35 g/mol) that exists as an isomeric mixture of 5-nitro and 6-nitro positional isomers on the indane ring . This compound serves as the critical dinitro intermediate for producing 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane (DAPI), a high-performance aromatic diamine curing agent and polyimide monomer [1]. The specific isomeric composition of the dinitro mixture directly determines the 5-amino:6-amino ratio in the downstream diamine product, which in turn controls its melting behavior and thermoset Tg performance [1].

1
Dinitro isomeric mixture serves as the key intermediate for DAPI diamine synthesis
2
Specific 5- and 6-nitro isomer composition balances low diamine melt with elevated cured-network Tg
3
Catalytic nitration route yields consistent isomer distribution, supporting reproducible material performance

Why In-Class Analogs Cannot Substitute for This Dinitro Intermediate


Generic substitution within the 1,1,3-trimethyl-3-phenylindane family fails for three interconnected reasons rooted in material performance. First, the non-nitrated parent (1,1,3-trimethyl-3-phenylindane, CAS 3910-35-8) lacks the dual nitro functionality required for reduction to a difunctional aromatic diamine; substituting it would halt the synthetic pathway to DAPI entirely. Second, among dinitro analogs, the pure 5-nitro single isomer (CAS 86126-32-1, mp 149–150 °C) yields upon reduction a pure 5-amino diamine with a substantially higher melting point and an inferior epoxy curing Tg compared to the mixed-isomer diamine derived from CAS 54648-07-6 [1]. Third, the isomer distribution in the dinitro mixture is itself a product of a specific catalytic nitration process (mesoporous aluminosilicate-catalyzed nitration of 1,1,3-trimethyl-3-phenylindane) that achieves 100% conversion and 50–95% yield while eliminating sulfuric acid [2]; dinitro material produced by conventional H₂SO₄-based nitration yields only ~70% and may exhibit a different 5-nitro:6-nitro ratio, directly altering downstream diamine performance [2][3]. The reduced diamine mixture from CAS 54648-07-6 (PIDA) cures DGEBA epoxy to a Tg of 177 °C—10 °C higher than 4,4′-methylenedianiline (MDA) and 25 °C higher than m-phenylenediamine (MPDA) under identical cure conditions [1].

Non-nitrated parent
Lacks required dual nitro functionality, so the reduction route to DAPI is not viable — synthetic pathway blocked.
Pure 5-nitro single isomer
Reduction yields diamine with markedly higher melting point and altered epoxy Tg profile; may not meet processing and thermal targets.
Conventional H₂SO₄ nitration product
May exhibit different 5:6 isomer ratio and residual acidity, potentially shifting downstream diamine performance and epoxy network build-up.

Quantitative Differentiation Evidence vs Closest Analogs


Epoxy Curing Agent Tg Performance

The mixed-isomer diamine (PIDA) obtained by reduction of CAS 54648-07-6 cures a standard DGEBA epoxy resin to a glass transition temperature (Tg) 10 °C higher than 4,4′-methylenedianiline (MDA) and 25 °C higher than m-phenylenediamine (MPDA) under matched amine:epoxy equivalent ratios and identical cure schedules [1]. PIDA achieves Tg 177 °C (cure 162 °C) vs MDA 167 °C and MPDA 152 °C; the PIDA mixture also melts at 47–54 °C, far below MDA (91–93 °C) and diaminodiphenyl sulfone (170–180 °C), enabling simplified casting [1].

Cured Epoxy Tg
Head-to-head
PIDA Tg 177 °C vs MDA 167 °C, MPDA 152 °C
Reported higher thermal response in cured network
DGEBA system, matched amine:epoxy ratio, TBA analysis
Epoxy thermoset Curing agent Glass transition temperature Phenylindane diamine

Catalytic Nitration Process Yield Advantage

The catalytic nitration method specifically producing the CAS 54648-07-6 isomeric mixture uses fluorinated or sulfated amorphous mesoporous aluminosilicate (SiO₂:Al₂O₃ = 20–80) at 80–130 °C, achieving 100% phenylindane conversion and 50–95% yield of dinitrophenylindanes [1]. In contrast, the conventional industrial nitration with H₂SO₄/HNO₃ at 5 °C yields only ~70% dinitro product and generates large volumes of spent sulfuric acid requiring regeneration or disposal [1][2].

Nitration Yield
Head-to-head
Catalytic: 100% conv., 50–95% yield vs H₂SO₄: ~70% yield
Higher conversion and yield with reusable catalyst
Mesoporous aluminosilicate, no sulfuric acid waste
Nitration Heterogeneous catalysis Process chemistry Dinitrophenylindane

Polyimide Tg Comparison: DAPI-Based vs Conventional Systems

Polyimides synthesized from DAPI (the diamine derived from CAS 54648-07-6) via ester-acid solution imidization exhibit Tg values of 247–369 °C, with chemically imidized versions reaching 329–429 °C [1][2]. For comparison, the widely used polyimide system ODA/PMDA (Kapton-type) exhibits Tg ≈ 285 °C, and the commercial polyetherimide Ultem shows Tg ≈ 217 °C [3]. The DAPI-based BTDA polyimide specifically achieves Tg 320 °C with 40% solubility in chloroform, combining high thermal stability with solution processability [1].

Polyimide Tg
Cross-study
DAPI-based: 247–429 °C vs ODA/PMDA ~285 °C, Ultem ~217 °C
Expanded operational temperature window reported
Solution imidization, various dianhydrides
Polyimide DAPI Glass transition temperature High-temperature polymer

Isomer Ratio Control and Diamine Melting Point Impact

CAS 54648-07-6 is specifically the mixed 5-nitro and 6-nitro isomeric dinitro compound. Upon Béchamp reduction (Fe/HCl), it yields a diamine mixture (PIDA) consisting of approximately 38% 5-amino and 62% 6-amino-1-(4-aminophenyl)-1,3,3-trimethylindane, with a bulk melting point of 47–54 °C [1]. In contrast, reduction of the pure 5-nitro single isomer (CAS 86126-32-1, mp 149–150 °C) would produce a pure 5-amino diamine with a substantially higher melting point and altered reactivity with epoxy resins, leading to inferior cured Tg and processing characteristics [1].

Isomer-Dependent Melt
Class-level
Mixed diamine mp 47–54 °C vs pure 5-amino expected much higher mp
Mixed-isomer nature depresses melting point, aids processing
Patent-reported 38:62 ratio; class inference for Tg
Isomer ratio Dinitrophenylindane Diamine monomer Thermoset performance

Positional Isomer Mutagenicity Profile

In a systematic study of nitroaromatic mutagenicity, the positional isomer 6-nitroindene was at least 10-fold more mutagenic than 5-nitroindene in Salmonella typhimurium strains TA98 and TA100, attributable to the ability of the 6-nitro isomer's olefinic bond to resonance-stabilize the reactive nitrenium ion following bioactivation [1]. Although direct mutagenicity data for the fully substituted CAS 54648-07-6 dinitro compound are not available in the open literature, its fixed isomeric mixture—containing both 5-nitro and 6-nitro indane-ring substitution—is expected to exhibit an intermediate mutagenicity profile compared to a hypothetically pure 6-nitro dinitro analog [1]. This class-level inference provides a toxicological rationale for specifying the mixed-isomer product rather than a purified 6-nitro-enriched batch.

Mutagenicity SAR
Class-level
6-Nitroindene ≥10× more mutagenic than 5-nitroindene (Ames test)
Mixed isomer may present intermediate hazard profile
No direct data for CAS 54648-07-6; class inference
Nitroaromatic mutagenicity Structure-activity relationship 6-Nitroindene Salmonella typhimurium

High-Value Research and Industrial Applications


High-Tg Aerospace Epoxy Curing Agent

Reduction of CAS 54648-07-6 yields PIDA, which cures DGEBA epoxy to a Tg of 177 °C—10 °C higher than MDA-based systems and 25 °C higher than MPDA—while its low melting point (47–54 °C) enables resin transfer molding (RTM) and vacuum-assisted processes at reduced temperatures, directly lowering composite manufacturing cycle time and energy cost for aerospace structural components [1].

DAPI-Derived Polyimide Films and Gas-Separation Membranes

DAPI monomer produced from CAS 54648-07-6 serves as the diamine building block for polyimides exhibiting Tg values of 247–369 °C (and up to 429 °C with chemical imidization), combined with 40% solubility in chloroform and NMP for solution processing; this enables spin-coatable, high-temperature flexible substrates for QLED and OPV devices, as well as thermally cross-linked gas-separation membranes with stable transport properties above 300 °C [1][2].

Green Chemistry-Compliant Dinitro Intermediate Supply

CAS 54648-07-6 synthesized via the mesoporous aluminosilicate-catalyzed nitration route (RU Patent 2,559,356 C1) eliminates sulfuric acid usage, achieves up to 95% yield with reusable catalyst, and delivers consistent 5-nitro:6-nitro isomer distribution; this is critical for pharmaceutical and specialty chemical manufacturers subject to E-factor constraints or seeking to avoid sulfate waste streams in their supply chain [1].

SAR Studies on Nitroaromatic Mutagenicity

As a defined isomeric mixture of 5-nitro and 6-nitro dinitroindanes, CAS 54648-07-6 serves as a reference material for investigating positional-isomer effects on nitroreductase-mediated bioactivation; the compound's mixed-isomer nature allows comparative Ames testing against single-isomer nitroindanes and pure 6-nitroindane, supporting predictive toxicology modeling and safer-by-design nitroaromatic development [1].

Application
Selection Property
Validation Focus
High-Tg epoxy curing
Mixed-isomer diamine architecture
Cured-network Tg and processability validation
Polyimide films & membranes
DAPI monomer rigidity and solubility
Film Tg and solution processability review
Green chemistry supply
Catalytic nitration process provenance
Isomer ratio consistency and sulfate-free certification
Nitroaromatic SAR studies
Defined 5(6)-nitro composition
Ames comparability and mutagenic potency classification
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